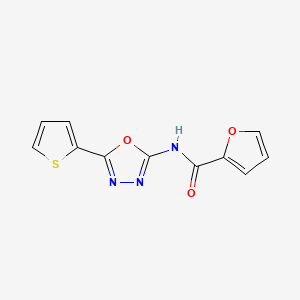

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

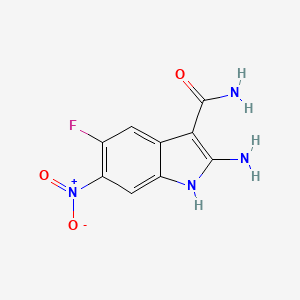

The compound is a complex organic molecule that contains a furan ring, a piperidine ring, and an oxalamide group . Furan is a five-membered heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Piperidine is a six-membered ring with 5 carbon atoms and 1 nitrogen atom . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan and piperidine rings would add cyclic structure to the molecule, and the oxalamide group would likely contribute to the polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the furan and piperidine rings could contribute to the compound’s aromaticity and polarity .科学的研究の応用

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been demonstrated to significantly enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, offering a pathway to pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Novel Synthetic Routes

A novel synthetic approach using N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This methodology is applicable to the synthesis of both anthranilic acid derivatives and oxalamides, demonstrating operationally simple and high-yielding processes for producing these compounds (Mamedov et al., 2016).

Photophysics and Luminescence

The study of furan-2-yl(phenyl)methanol derivatives has revealed insights into vibronic interaction and photophysics, particularly in terms of phosphorescence emission in different solvents. This research highlights the potential of furan derivatives in the development of luminescent materials with strong solvent-dependent triplet quantum yields and lifetimes, influenced by vibronic spin-orbit coupling (Bangal et al., 1996).

Anticancer and Antiangiogenic Activities

Derivatives characterized by the presence of 2-methoxy/ethoxycarbonyl groups have shown potent antiproliferative activity against cancer cells. These compounds, evaluated for their ability to inhibit tubulin polymerization and induce apoptosis, demonstrate significant in vitro and in vivo anticancer and antiangiogenic activities, offering a promising avenue for cancer treatment research (Romagnoli et al., 2015).

High-Performance Energetic Materials

The assembly of diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, has been explored for the development of high-performance energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, highlighting their potential applications in this field (Zhang & Shreeve, 2014).

作用機序

将来の方向性

Furan derivatives have occupied a unique place in the field of medicinal chemistry and have broadened scope in remedying various dispositions in clinical medicines . Therefore, the study and development of such compounds, including “N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide”, could be a promising area of research in the future.

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-27-17(16-8-5-11-28-16)13-21-19(25)20(26)22-14-6-4-7-15(12-14)23-10-3-2-9-18(23)24/h4-8,11-12,17H,2-3,9-10,13H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVGDSMMJCGWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)

![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)

![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)

![N-(2-fluoro-5-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2663326.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)